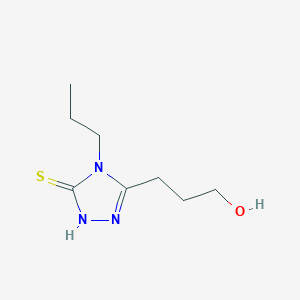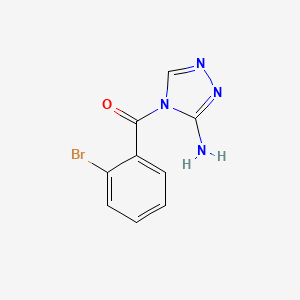![molecular formula C19H24Cl2N4S B5037033 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B5037033.png)
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a thienopyrimidine core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzylpiperazine with 6-ethylthieno[2,3-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is typically purified using crystallization or chromatography techniques to obtain the dihydrochloride form.
化学反应分析
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The thienopyrimidine core may also play a role in its biological activity, possibly through interactions with enzymes or other proteins.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of a benzylpiperazine moiety and a thienopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S.2ClH/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15;;/h3-7,12,14H,2,8-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJSYHUUAYOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-chloro-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5036952.png)

![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5036971.png)

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
![N-[4-(butan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5037012.png)
![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide](/img/structure/B5037022.png)
![ethyl 2-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5037027.png)

![N-(4-bromo-3-methylphenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B5037041.png)
